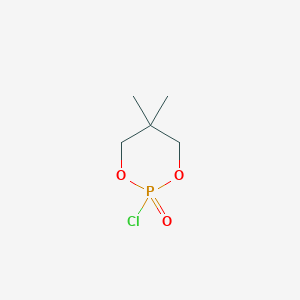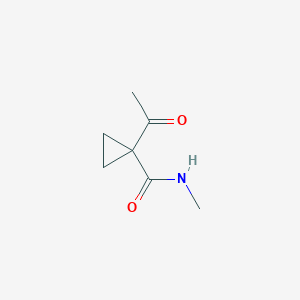
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This inhibition leads to the death of cancer cells and, therefore, the inhibition of tumor growth.
Biochemical and Physiological Effects
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes such as histone deacetylase (HDAC) and DNA methyltransferase (DNMT), which are essential for the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is its ability to inhibit the growth of cancer cells. This property makes it a potential candidate for the development of new drugs for the treatment of cancer. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI). One of the possible directions is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further studies can be conducted to understand the mechanism of action of this compound fully. This understanding can help in the development of more effective drugs based on this compound. Finally, research can be conducted to improve the solubility of this compound in water, which can make it easier to administer in vivo.
Conclusion
In conclusion, Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using various methods, and it has been shown to have anticancer properties. Although the mechanism of action of this compound is not fully understood, studies have shown that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. Further research can be conducted to improve the understanding of this compound and its potential applications.
Synthesemethoden
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) can be synthesized using various methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of the desired product. Other methods such as the reaction of cyclopropanecarboxylic acid with N-methylformamide can also be used to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has been used in various scientific research applications. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has anticancer properties that can inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as malaria, tuberculosis, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
116195-49-4 |
|---|---|
Produktname |
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
1-acetyl-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(3-4-7)6(10)8-2/h3-4H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
ZSKKVJFSOPRHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C(=O)NC |
Kanonische SMILES |
CC(=O)C1(CC1)C(=O)NC |
Synonyme |
Cyclopropanecarboxamide, 1-acetyl-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





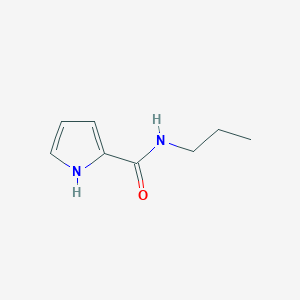
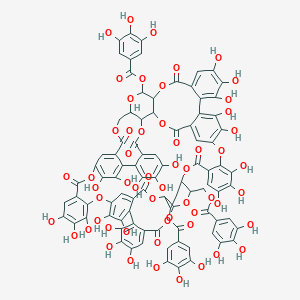
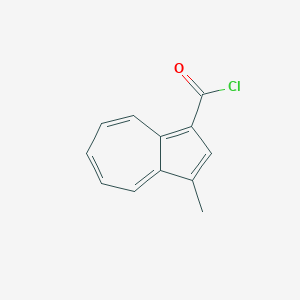
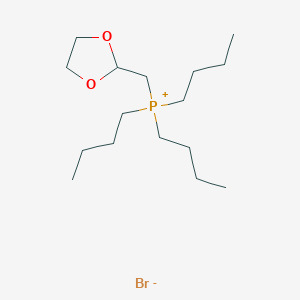
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)

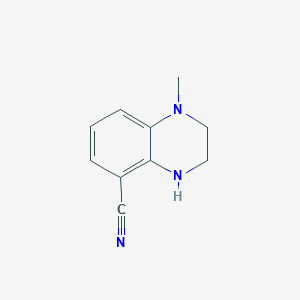
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)



